molecular formula C15H29ClN6O5 B13398934 1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride

1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride

Cat. No.: B13398934
M. Wt: 408.88 g/mol
InChI Key: KYMBEZAOVMYAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride is a sophisticated chemical intermediate of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a piperidinecarboxylic ester and a guanidino nitroamine moiety, identifies it as a key precursor in the synthesis of complex molecules, particularly those targeting nitric oxide (NO) pathways. This compound is structurally related to precursors used in the synthesis of nitrosated compounds, where it can serve as a protected nitroarginine derivative. Researchers utilize this intermediate to develop novel nitric oxide synthase (NOS) inhibitors or donors, which are crucial for investigating the role of NO in cardiovascular physiology, neuronal signaling, and immune response [Source: PubMed] . The presence of the hydrochloride salt enhances its stability and solubility for handling in synthetic workflows. As a high-purity building block, it enables the exploration of structure-activity relationships in drug discovery programs focused on modulating nitrergic signaling. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. [Source: Supplier Catalogs]

Properties

Molecular Formula

C15H29ClN6O5

Molecular Weight

408.88 g/mol

IUPAC Name

ethyl 1-[2-amino-5-[[amino(nitramido)methylidene]amino]pentanoyl]-4-methylpiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C15H28N6O5.ClH/c1-3-26-14(23)12-9-10(2)6-8-20(12)13(22)11(16)5-4-7-18-15(17)19-21(24)25;/h10-12H,3-9,16H2,1-2H3,(H3,17,18,19);1H

InChI Key

KYMBEZAOVMYAGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])N)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the amino and nitroamino groups. The final steps involve the esterification and hydrochloride salt formation. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and nitroamino groups can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved may include inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are primarily piperidinecarboxylic acid esters or benzimidazole derivatives with hydrochloride salts. Key comparisons include:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
Target Compound 74874-08-1 C₁₅H₂₈N₆O₅·HCl Nitroamino-imino side chain, ethyl ester, 4-methyl piperidine 408.88
1-Piperidinecarboxylic acid, 4-amino-, phenylmethyl ester, hydrochloride (1:1) 59496-26-3 C₁₃H₁₈N₂O₂·HCl Benzyl ester, 4-amino piperidine 282.76
4-Pyridinecarboxylic acid, 1H-imidazol-5-ylmethyl ester, hydrochloride (1:2) 20062-43-5 C₁₀H₁₀N₃O₂·2HCl Imidazole-substituted pyridine, ester 296.58
2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride N/A C₂₀H₂₃N₅O₂·HCl Benzimidazole core, aminoiminomethylphenyl group, ethyl ester 433.90

Key Observations :

  • Benzyl ester analogs (e.g., CAS 59496-26-3) lack the nitroamino group, reducing their polarity and likely altering pharmacokinetic properties such as membrane permeability .
  • Benzimidazole-based compounds (e.g., ) exhibit aromatic heterocyclic cores, which often confer distinct binding affinities compared to piperidine derivatives .

Spectroscopic and Reactivity Comparisons

NMR studies () highlight critical differences in chemical environments between structurally related compounds:

  • In regions A (positions 29–36) and B (positions 39–44), the target compound’s nitroamino-imino substituent causes downfield shifts of protons due to electron withdrawal, unlike simpler amino-substituted analogs (e.g., CAS 59496-26-3), which show upfield shifts .
  • The ethyl ester group in the target compound demonstrates similar chemical shifts to other esters (e.g., benzyl esters), confirming its role in stabilizing the molecule’s conformation .

Bioactivity and Application Context

  • Target Compound: As an argatroban intermediate, it contributes to anticoagulant activity by mimicking thrombin’s substrate structure. The nitroamino group may enhance binding specificity compared to non-nitrated analogs .
  • Benzimidazole Derivatives : These often target proton pumps or kinases, illustrating how core structure dictates pharmacological action .
  • Lumping Strategy: Compounds with similar ester/amine substituents (e.g., CAS 59496-26-3, 20062-43-5) may be grouped for metabolic studies, but the target compound’s nitroamino group necessitates separate evaluation due to its unique reactivity .

Biological Activity

1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride, often referred to as an intermediate in the synthesis of Argatroban, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Structure:

  • Molecular Formula: C20H26ClN5O4
  • Molecular Weight: 433.91 g/mol
  • IUPAC Name: 1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Its structural components suggest potential interactions with:

  • Carbonic Anhydrases (CAs): The compound may influence the activity of different isoforms of CAs, which play a crucial role in maintaining acid-base balance and facilitating gas exchange in tissues .
  • Angiogenesis Mediators: It has been suggested that the compound may have implications in the treatment of angiogenesis-mediated diseases, potentially affecting tumor growth and metastasis .

Anticoagulant Properties

As an intermediate in Argatroban synthesis, this compound shares similar anticoagulant properties. Argatroban is a direct thrombin inhibitor used to manage patients with heparin-induced thrombocytopenia (HIT). The compound's structure allows it to mimic substrates of thrombin, thereby inhibiting its activity effectively.

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects. Compounds structurally related to this piperidine derivative have been shown to protect neurons from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Study on Carbonic Anhydrase Inhibition

A study evaluated the inhibition of carbonic anhydrase isoforms by various piperidine derivatives. The results indicated that compounds similar to 1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride showed varying degrees of inhibitory activity against cytosolic isoforms hCA I and hCA II. Notably, some derivatives demonstrated selective inhibition, suggesting potential therapeutic applications in conditions like glaucoma or metabolic disorders .

CompoundhCA I Inhibition (Ki µM)hCA II Inhibition (Ki µM)
Compound A>10057.7
Compound B>10076.4
Compound C>10079.9

Implications in Cancer Therapy

The compound's potential role in cancer therapy has been explored due to its ability to inhibit angiogenesis. Research has shown that similar compounds can reduce tumor growth by interfering with the vascular endothelial growth factor (VEGF) signaling pathway, highlighting their importance in developing anti-cancer agents .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthetic pathway for this compound, given its nitroamino and piperidinecarboxylic acid moieties?

  • Methodological Answer : The synthesis requires sequential protection/deprotection of reactive groups (e.g., nitroamino and piperidine rings). For example, nitroamino groups are prone to reduction under catalytic hydrogenation conditions, necessitating alternative protecting groups like tert-butoxycarbonyl (Boc) . Piperidinecarboxylic acid esterification must avoid racemization, achieved via coupling agents like HATU in anhydrous DMF . Intermediate purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) is critical to isolate stereoisomers .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z ~500) and detect impurities .
  • <sup>1</sup>H/<sup>13</sup>C NMR to verify nitroamino proton environments (δ 8.5–9.0 ppm) and piperidine ring conformation (axial vs. equatorial methyl groups) .
  • X-ray crystallography (if crystallizable) to resolve stereochemical ambiguities, particularly at the 4-methyl-piperidine center .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer :

  • Perform pH-dependent stability studies (e.g., 0.1M HCl vs. 0.1M NaOH at 25°C/40°C) with LC-MS monitoring. Hydrolysis of the ethyl ester (e.g., degradation peaks at m/z ~456) under basic conditions is common, while nitroamino groups may decompose under strong acids .
  • Use Arrhenius modeling to predict shelf-life and identify degradation pathways (e.g., nitro → amine reduction under light exposure) .

Q. What strategies mitigate low yields during the imino(nitroamino)methyl coupling step?

  • Methodological Answer :

  • Optimize coupling reagents : Replace DCC (prone to byproduct formation) with EDCI/HOBt to enhance efficiency .
  • Employ microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate reaction kinetics and reduce side reactions .
  • Introduce bulky protecting groups (e.g., Trityl on the primary amine) to sterically hinder undesired nitro group rearrangements .

Q. How can computational methods predict the compound’s pharmacological interactions given its structural complexity?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) to model binding to targets like nitric oxide synthase (nitroamino group as a potential NO donor) .
  • Perform MD simulations (AMBER force field) to assess membrane permeability, focusing on the piperidine ring’s conformational flexibility and logP (~2.5) .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How to resolve this experimentally?

  • Methodological Answer :

  • Conduct solubility screens (USP methods) in DMSO, PBS (pH 7.4), and ethanol at 25°C. Use dynamic light scattering (DLS) to detect aggregation.
  • Correlate results with Hansen solubility parameters ; the nitroamino group increases polarity, but the ethyl ester and methyl-piperidine reduce it, leading to variability .

Experimental Design for Mechanistic Studies

Q. How to design assays to evaluate the nitroamino group’s redox activity in biological systems?

  • Methodological Answer :

  • Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to measure reduction potentials in PBS (pH 7.4).
  • Pair with EPR spectroscopy to detect free radical intermediates (e.g., NO release under reducing conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.